2,5-Dimethoxy Substitution Pattern Confers Distinct Electronic and Lipophilic Properties Relative to Alternative Methoxy-PEITC Isomers
The 2,5-dimethoxy substitution on the phenethyl isothiocyanate scaffold produces a quantifiably different molecular property profile compared to the 3,4-dimethoxy isomer and mono-methoxy analogs. The para-relationship between the 2- and 5- methoxy groups yields distinct electron density distribution and lipophilicity parameters, which directly impact membrane permeability and target engagement in biological systems [1]. While direct head-to-head comparative activity data for the 2,5-dimethoxy derivative remains limited in primary literature, the foundational SAR study by Conaway et al. establishes that methoxy substitution on arylalkyl isothiocyanates alters cytochrome P450 inhibitory potency across multiple isozymes, with PEITC exhibiting IC50 values of 47 μM (EROD), 46 μM (MROD), and 1.8 μM (PROD) in rat liver microsomes [2].
| Evidence Dimension | Calculated logP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 2,5-Dimethoxyphenethyl isothiocyanate: logP ~2.8, tPSA ~43 Ų |
| Comparator Or Baseline | 3,4-Dimethoxyphenethyl isothiocyanate (CAS 21714-25-0): logP ~2.6, tPSA ~43 Ų; 2-Methoxyphenethyl isothiocyanate: logP ~2.3, tPSA ~34 Ų |
| Quantified Difference | logP difference of +0.2 versus 3,4-isomer; +0.5 versus 2-methoxy analog |
| Conditions | Calculated physicochemical parameters using standard in silico methods (ChemAxon/Molinspiration) |
Why This Matters
Differential lipophilicity alters membrane partitioning and intracellular accumulation kinetics, directly affecting apparent potency in cell-based assays and in vivo distribution, making compound selection critical for reproducible SAR studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 592030, 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene. View Source
- [2] Conaway CC, Jiao D, Chung FL. Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study. Carcinogenesis. 1996;17(11):2423-2427. View Source
